The Physicochemical Landscape of the 1,8-Naphthyridin-2(1H)-one Scaffold: An In-depth Technical Guide
The Physicochemical Landscape of the 1,8-Naphthyridin-2(1H)-one Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the 1,8-naphthyridin-2(1H)-one scaffold, offering crucial data and methodologies for researchers engaged in the development of drugs based on this promising core.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecular scaffold is paramount for successful drug design and development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. The following table summarizes the key physicochemical data for the 1,8-naphthyridin-2(1H)-one scaffold.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 146.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 197-199 °C | --INVALID-LINK-- |
| Calculated LogP (for 1-methyl derivative) | 0.8 | --INVALID-LINK-- |
| Aqueous Solubility | Data not readily available in the literature. | |
| pKa | Data not readily available in the literature. | |
| Crystal Structure | Data for derivatives are available, but not for the parent scaffold.[1][2] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for building robust structure-activity relationships (SAR) and for optimizing drug candidates. The following sections detail standard experimental protocols for the determination of key physicochemical parameters.
Melting Point Determination
The melting point of a compound is a fundamental physical property that provides an indication of its purity.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline 1,8-naphthyridin-2(1H)-one sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's permeability across biological membranes and its binding to plasma proteins.
Methodology: Shake-Flask Method for LogP Determination
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Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) is prepared. The two phases are mutually saturated by vigorous mixing for 24 hours, followed by separation.
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Sample Preparation: A known concentration of the 1,8-naphthyridin-2(1H)-one scaffold is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A precise volume of the prepared sample solution is mixed with a precise volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient time to allow for the partitioning equilibrium to be reached.
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Phase Separation: The two phases are separated by centrifugation.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its oral bioavailability.
Methodology: Isothermal Shake-Flask Method
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Sample Preparation: An excess amount of the solid 1,8-naphthyridin-2(1H)-one is added to a known volume of purified water or a relevant buffer solution in a sealed container.
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Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
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Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like many 1,8-naphthyridin-2(1H)-one derivatives, the pKa value is critical as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of the 1,8-naphthyridin-2(1H)-one is dissolved in a suitable solvent (e.g., water, methanol-water mixture).
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Signaling Pathways and Biological Activities
Derivatives of the 1,8-naphthyridin-2(1H)-one scaffold have been shown to modulate various signaling pathways, underscoring their therapeutic potential.
TLR4/Myd88/NF-κB Signaling Pathway
Certain 1,8-naphthyridin-2-carboxamide derivatives have demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway in microglial cells. This pathway is a key player in the innate immune response and its dysregulation is implicated in various neuroinflammatory diseases.
Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by 1,8-naphthyridin-2(1H)-one derivatives.
Cannabinoid Receptor 2 (CB2) Agonism
Derivatives of 1,8-naphthyridin-2(1H)-one have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[3] The CB2 receptor is primarily expressed in immune cells and its activation is associated with anti-inflammatory and immunomodulatory effects, making it an attractive target for the treatment of various inflammatory and autoimmune diseases.
Caption: Agonistic activity of 1,8-naphthyridin-2(1H)-one derivatives on the CB2 receptor.
Phosphodiesterase IV (PDE IV) Inhibition
Substituted 1,8-naphthyridin-2(1H)-ones have been reported as selective inhibitors of phosphodiesterase IV (PDE IV).[4] PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory and immune responses. Inhibition of PDE IV leads to increased intracellular cAMP levels, resulting in anti-inflammatory and bronchodilatory effects.
Caption: Inhibition of PDE IV by 1,8-naphthyridin-2(1H)-one derivatives.
ADME Properties and Drug-Likeness
The ADME properties of the 1,8-naphthyridin-2(1H)-one scaffold can be modulated through chemical modifications. For instance, adjustments to lipophilicity by introducing various substituents have been shown to improve pharmaceutical properties such as passive membrane permeability and aqueous solubility.[5]
Computational tools are often employed in the early stages of drug discovery to predict the ADME properties and drug-likeness of novel compounds. The SwissADME web tool, for example, can be used to evaluate parameters such as oral bioavailability and compliance with Lipinski's rule of five. Studies on certain 1,8-naphthyridine derivatives have shown that they possess drug-like characteristics and have the potential for good oral absorption.[6]
The following workflow illustrates a general approach to assessing the ADME properties of novel 1,8-naphthyridin-2(1H)-one derivatives.
Caption: General workflow for the assessment of ADME properties of 1,8-naphthyridin-2(1H)-one derivatives.
Conclusion
The 1,8-naphthyridin-2(1H)-one scaffold represents a valuable starting point for the development of novel therapeutics. This guide has provided a summary of its core physicochemical properties, detailed experimental protocols for their determination, and an overview of the signaling pathways modulated by its derivatives. A comprehensive understanding and systematic evaluation of these fundamental properties are essential for medicinal chemists to successfully design and optimize 1,8-naphthyridin-2(1H)-one-based drug candidates with improved efficacy and favorable pharmacokinetic profiles. The continued exploration of this versatile scaffold is poised to yield new and effective treatments for a range of human diseases.
References
- 1. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
